
4-Oxo-4-(4-pentylphenyl)butanoic acid
Overview
Description
4-Oxo-4-(4-pentylphenyl)butanoic acid is an organic compound with the molecular formula C15H20O3. It is characterized by the presence of a ketone group (oxo) and a carboxylic acid group (butanoic acid) attached to a phenyl ring substituted with a pentyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(4-pentylphenyl)butanoic acid typically involves the reaction of 4-pentylbenzaldehyde with a suitable reagent to introduce the oxo and carboxylic acid functionalities. One common method is the Claisen condensation reaction, where 4-pentylbenzaldehyde reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then hydrolyzed and acidified to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(4-pentylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Oxo-4-(4-pentylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(4-pentylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s oxo and carboxylic acid groups play a crucial role in its reactivity and interactions with biological molecules. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-(4-phenylphenyl)butanoic acid
- 4-Oxo-4-(4-phenoxyphenyl)butanoic acid
- 4-Oxo-4-(4-pentyloxyphenyl)butanoic acid
Uniqueness
4-Oxo-4-(4-pentylphenyl)butanoic acid is unique due to the presence of the pentyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Biological Activity
4-Oxo-4-(4-pentylphenyl)butanoic acid, a derivative of butanoic acid, has garnered attention due to its potential biological activities. This compound is structurally characterized by a ketone group and an aromatic pentylphenyl substituent, which may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring therapeutic applications.
- Chemical Formula : C15H20O3
- Molecular Weight : 248.32 g/mol
- CAS Number : 64779-07-3
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. Such interactions can lead to modulation of enzyme activities and influence metabolic pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study utilizing disk diffusion methods demonstrated that certain derivatives possess significant antimicrobial activity, suggesting that this compound may also exhibit similar properties .
Anticancer Properties
In vitro studies have suggested that related compounds can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) cells. The cytotoxic effects observed in these studies indicate a potential for further exploration in cancer therapeutics .
Study 1: Antimicrobial Activity Evaluation
A series of derivatives were tested for their antimicrobial efficacy using the disk diffusion method. The results showed that several compounds exhibited high activity against specific bacterial strains, particularly Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial activity:
Compound | Activity Against Gram-positive | Activity Against Gram-negative |
---|---|---|
Compound A | High | Moderate |
Compound B | Moderate | High |
This compound | TBD | TBD |
Study 2: Cytotoxicity Assay
In a study assessing the cytotoxic effects on MCF-7 breast cancer cells, the compound demonstrated significant inhibition of cell growth at varying concentrations. The findings are summarized below:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 65 |
50 | 40 |
Research Findings
The exploration of the biological activity of this compound is still in preliminary stages, but existing studies suggest promising avenues for further research:
- Antimicrobial Activity : Preliminary data suggest potential effectiveness against various pathogens.
- Anticancer Potential : In vitro assays indicate cytotoxic effects on cancer cell lines.
- Mechanistic Insights : Molecular docking studies could elucidate specific interactions at a molecular level.
Properties
IUPAC Name |
4-oxo-4-(4-pentylphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-3-4-5-12-6-8-13(9-7-12)14(16)10-11-15(17)18/h6-9H,2-5,10-11H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHIJXVJKUGJED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366217 | |
Record name | 4-oxo-4-(4-pentylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64779-07-3 | |
Record name | 4-oxo-4-(4-pentylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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